3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one
Description
Properties
CAS No. |
135560-41-7 |
|---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-[2-(4,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-3-10-8-11(17(22)20-9(10)2)4-7-14-21-15-12(18)5-6-13(19)16(15)23-14/h5-6,8H,3-4,7H2,1-2H3,(H,20,22) |
InChI Key |
AFMYOEOCOWXZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under basic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4,7-Dichlorobenzo[d]oxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-HIV-1 Reverse Transcriptase Inhibitors
2.1.1 L-697,661 (3-[(4,7-Dichlorobenzoxazol-2-yl)methyl]amino-5-ethyl-6-methylpyridin-2(1H)-one)
- Structural Difference: Methylamino linker instead of ethyl.
- Activity : Inhibited HIV-1 by 95% in MT4 cells and advanced to phase 1 trials .
- Key Finding: The methylamino group conferred high potency but may influence metabolic stability compared to the ethyl-linked target compound .
2.1.2 Phthalimidoalkyl Analog (Compound 1)
- Structural Difference: Phthalimidoalkyl substituent at the pyridinone ring.
- Activity : IC50 = 30 nM against HIV-1 RT but hydrolytically unstable, limiting therapeutic utility .
- Key Finding : Instability underscores the importance of substituent choice for drug viability .
2.1.3 Hydroxylated Metabolites (Ia/Ib)
- Structural Difference: Hydroxyethyl (Ia) or hydroxymethyl (Ib) groups on the pyridinone ring.
- Activity : Enhanced inhibitory activity and stability as metabolites of the parent compound .
- Key Finding : Hydroxylation improves bioavailability, positioning the parent compound as a prodrug .
2.1.4 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one
- Structural Difference: Ethyl linkage instead of methylamino or phthalimido groups.
- Activity : Retained anti-HIV-1 RT activity, with structural flexibility allowing optimization of pharmacokinetics .
Analogs with Divergent Therapeutic Targets
2.2.1 UK-1 Anticancer Analogs
- Structural Difference : 2-(2'-Hydroxyphenyl)benzoxazole core.
- Activity : Demonstrated anticancer effects via metal ion binding (e.g., Cu²⁺), with IC50 values in µM ranges for tumor cells .
- Key Finding: The benzoxazole-pyridinone scaffold is versatile, enabling therapeutic repurposing through substituent modifications .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Impact: Ethyl and methylamino linkers optimize HIV-1 RT inhibition, while phthalimido groups introduce instability .
- Metabolic Activation : Hydroxylated derivatives of the target compound exhibit superior pharmacokinetics, supporting its role as a prodrug .
- Therapeutic Versatility : Structural modifications enable applications beyond antiviral therapy, such as anticancer agents .
Biological Activity
The compound 3-(2-(4,7-Dichlorobenzoxazol-2-yl)ethyl)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic molecule characterized by a pyridine core and a dichlorobenzoxazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are linked to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16Cl2N2O2 |
| Molecular Weight | 352.215 g/mol |
| Boiling Point | 558.6 °C |
| Flash Point | 291.6 °C |
| LogP | 4.791 |
| Polar Surface Area | 71.18 Ų |
These properties indicate that the compound has significant lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For example, studies have shown that benzoxazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the dichloro group in this compound may enhance its efficacy against microbial strains by increasing its interaction with microbial cell membranes.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown that they can inhibit key signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It may bind to receptors that regulate cellular processes, influencing proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to cell death.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study on Anticancer Properties
In another study focusing on the anticancer potential of pyridine derivatives, researchers found that a related compound induced apoptosis in human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM, indicating potent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
